molecular formula C14H10ClNS B572114 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile CAS No. 1237083-91-8

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile

Cat. No.: B572114
CAS No.: 1237083-91-8
M. Wt: 259.751
InChI Key: IMTFSJOXTVBOKR-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile (CAS: 1237083-91-8) is a benzonitrile derivative with the molecular formula C₁₄H₁₀ClNS and a molecular weight of 259.75 g/mol . The compound features a chloro-substituted benzonitrile core linked to a 2-(methylsulfanyl)phenyl group. Its structural uniqueness lies in the methylsulfanyl (S–CH₃) moiety, which distinguishes it from other benzonitrile analogs.

Properties

IUPAC Name

2-chloro-4-(2-methylsulfanylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNS/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-16)13(15)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTFSJOXTVBOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742684
Record name 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237083-91-8
Record name 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-4-nitrobenzonitrile with a methylsulfanyl-substituted phenyl compound under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination of the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles.

    Oxidation: Sulfones or sulfoxides.

    Reduction: Amines.

Scientific Research Applications

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The nitrile group can also play a role in its mechanism of action by forming hydrogen bonds or participating in nucleophilic attacks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₄H₁₀ClNS 259.75 2-(Methylsulfanyl)phenyl, Cl High molecular weight; sulfur enhances lipophilicity and potential bioactivity
2-Chloro-4-(3-methoxyphenyl)benzonitrile C₁₄H₁₀ClNO 243.69 3-Methoxyphenyl, Cl Methoxy group increases polarity; applications in organic synthesis
2-(4-Chlorophenyl)hexanenitrile C₁₂H₁₄ClN 207.70 Hexane chain, 4-chlorophenyl Aliphatic chain improves solubility; agrochemical precursor
2-CMPB (2-(4-Chloromethylphenyl)benzonitrile) C₁₄H₁₀ClN 227.69 Chloromethylphenyl High boiling point; used in valsartan synthesis
II.13.n (Fluorinated benzonitrile derivative) C₁₉H₁₂ClF₅N₃O₂ 457.05 Trifluoromethyl, triazole Fluorine enhances stability; crop protection agent

Key Comparisons :

Functional Group Impact :

  • The methylsulfanyl group in the target compound introduces sulfur-based reactivity (e.g., nucleophilic substitution or oxidation) compared to methoxy (oxygen-based) or chloromethyl (halogenated) groups in analogs .
  • Fluorinated derivatives (e.g., II.13.n) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity, whereas the target compound’s sulfur may favor interactions with biological thiols .

Molecular Weight and Solubility: The target compound’s higher molecular weight (259.75 vs.

Synthetic Challenges :

  • Analogs like 2-CMPB and 2-BMPB require specialized gas chromatography (GC) methods due to high boiling points, implying similar analytical challenges for the sulfur-containing target compound .

Applications :

  • While fluorinated benzonitriles (e.g., II.13.n) are optimized for crop protection, the target compound’s discontinued commercial status (per CymitQuimica) may reflect niche or exploratory uses .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The methylsulfanyl group’s electron-donating properties could modulate the benzonitrile core’s electronic profile, affecting binding to biological targets (e.g., enzymes in pest control) .

Biological Activity

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClS, featuring a chloro group and a methylsulfanyl group attached to a phenyl ring. Its structure suggests potential interactions with biological targets, making it suitable for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and methylsulfanyl groups enhances its lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition could lead to reduced production of prostaglandins, mediating anti-inflammatory effects.
  • Cytotoxicity : Evaluations of cytotoxic effects on human cell lines indicate that the compound's therapeutic window might be favorable, showing selective toxicity towards cancer cells while sparing normal cells.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli20
Klebsiella pneumoniae25
Pseudomonas aeruginosa30

Table 2: COX Inhibition Data

CompoundIC50 (µM)Selectivity Index (SI)
This compound0.12>100
Indomethacin0.2510

Case Studies

  • Antimicrobial Efficacy : A study conducted in vitro assessed the antibacterial activity of various derivatives of benzonitrile, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics.
  • Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to control groups. This suggests its potential utility in treating inflammatory disorders.
  • Cytotoxicity Assessment : A cytotoxicity assay using human embryonic kidney cells demonstrated that the compound had a high safety margin, with a CC50 value significantly higher than the effective therapeutic dose.

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